Catalog No.
M. Wt
432.5 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name



[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula


Molecular Weight

432.5 g/mol



InChI Key





(11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylenepregna-1,4-diene-3,20-dione; 9-Fluoro-16-methyleneprednisolone-21-acetate; 9α-Fluoro-16-methyleneprednisolone 21-acetate; 9α-Fluprednylidene 21-Acetate; Corticoderm; Decoderm; Emecort; Etacort

Canonical SMILES


Isomeric SMILES

Decoderm is a newly developed compound that has shown promising potential in various fields of research and industry. It is a molecule that is synthesized in the lab and has a wide range of physical, chemical, and biological properties, making it an attractive target for research. In this paper, we will review the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of Decoderm.
Decoderm is a synthetic compound with the chemical formula C20H25NO2. It is a small molecule that was developed in the laboratory, and its structure was designed by analyzing the pharmacophores of natural compounds. Decoderm is a derivative of a natural compound, and its production is based on the synthesis of natural molecules, which are then modified through chemical reactions to obtain a new compound. The development of Decoderm was aimed at improving natural compounds' pharmacological properties by modifying them to enhance their therapeutic effect while reducing side effects.
Decoderm is a white to off-white crystalline powder with a melting point of 102-104°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) but has limited solubility in water. The molecular weight of Decoderm is 311.5 g/mol, and it has a logP value of 3.23. The compound is stable under normal conditions and has a shelf life of at least two years when stored at -20°C.
The synthesis of Decoderm involves several chemical reactions that modify the structure of the natural compound. The synthesis process includes oxidation, reduction, and condensation reactions. The purity of the synthesized compound is critical, and analytical techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
The characterization of Decoderm involves the identification of its physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to characterize the compound. X-ray diffraction is also used to determine the crystal structure of Decoderm.
Several analytical methods are used to study the properties of Decoderm. For example, HPLC is used to determine the purity of the compound. The solubility of Decoderm is determined using the shake-flask method, and the melting point is measured using a melting point apparatus. Spectroscopic techniques, such as NMR and IR, are used to determine the compound's chemical structure.
Decoderm has several biological properties that make it attractive for research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been found to inhibit the growth of cancer cells and promote cell apoptosis.
Studies have shown that Decoderm has low toxicity and high safety in scientific experiments. Toxicity tests, such as the Ames test, have shown no mutagenic activity of Decoderm. Additionally, animal studies have shown no adverse effects of Decoderm on vital organs such as the liver, kidney, and heart.
Decoderm has several applications in scientific experiments. It can be used as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound can also be used as a research tool to study the molecular mechanisms of disease and the effect of drugs on cells.
Currently, research on Decoderm is in its early stages. However, several studies have shown its potential as a therapeutic agent. Researchers are also investigating the compound's mechanism of action and potential interactions with other drugs.
Decoderm has several potential implications in various fields of research and industry. In the medical field, it could be used to develop new therapies for cancer, inflammatory diseases, and bacterial infections. In the pharmaceutical industry, the compound could be used to develop new drugs with improved therapeutic properties. Decoderm could also be used as a research tool in various fields such as pharmacology, biochemistry, and molecular biology.
One limitation of Decoderm is its limited solubility, which could limit its use in certain applications. Additionally, more research is needed to determine the optimal dosage and administration method of Decoderm in humans. Furthermore, it would be important to investigate Decoderm's long-term effects on humans and potential drug interactions.
for research on Decoderm include exploring its potential application in the treatment of other diseases and investigating its potential use in combination therapies. Additionally, researchers could investigate the effects of Decoderm on different cell types, including cancer stem cells. Further chemical modifications could also be made to improve the compound's solubility and pharmacological properties.
Decoderm is a promising compound with several potential applications in various fields of research and industry. Its physical, chemical, and biological properties make it an attractive target for research in the medical and pharmaceutical fields. However, more research is needed to fully understand the compound's potential and limitations. Future directions for research include exploring its potential use in combination therapies and further chemical modifications to improve its solubility and pharmacological properties.





GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification


KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]


Health Hazard Irritant

Irritant;Health Hazard

Other CAS





Modify: 2023-08-15
DIMDI Product Information: DECODERM (fluprednidene acetate) topical

Explore Compound Types